N-(2-oxopropyl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-oxopropyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)8-12-11(14)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUOKPUQPUDFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(2-oxopropyl)-2-phenylacetamide
The construction of the this compound scaffold can be achieved through several established synthetic strategies, including classical chemical reactions and modern biocatalytic approaches.
Nucleophilic Acylation Reactions
Nucleophilic acylation is a fundamental method for forming the amide bond in this compound and its analogues. This typically involves the reaction of an amine with a carboxylic acid derivative.
A key strategy involves the acylation of an amine precursor already containing the 2-oxopropyl group. For instance, the synthesis of the analogue N-[4-(2-oxopropyl)phenyl]acetamide is achieved through the acylation of 4-(2-oxopropyl)aniline. In this nucleophilic substitution reaction, the amine group of the aniline (B41778) derivative attacks the electrophilic carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride (B1165640). The reaction is typically conducted under basic conditions to neutralize the acid byproduct, such as hydrochloric acid or acetic acid, thereby driving the reaction to completion. This method has been shown to produce yields in the range of 75-85% under optimized conditions.
Similarly, the core phenylacetamide structure can be formed by reacting 2-phenylethylamine derivatives with appropriate acyl donors. The direct condensation of a substituted phenylethylamine with phenylacetic acid, often facilitated by coupling agents or enzymatic catalysis, is a common approach to creating the N-phenylacetamide linkage. nih.gov While a carboxylic acid itself is generally a poor electrophile, it can be "activated" by converting it into a more reactive derivative like an acid chloride. ijpsr.com This activation step is crucial because a direct reaction with an amine would likely result in an acid-base reaction rather than nucleophilic substitution. ijpsr.com
Table 1: Parameters for Nucleophilic Acylation of 4-(2-oxopropyl)aniline
| Parameter | Details |
| Starting Material | 4-(2-Oxopropyl)aniline |
| Acylating Agent | Acetic anhydride or acetyl chloride |
| Reaction Type | Nucleophilic Acyl Substitution |
| Conditions | Basic |
| Optimized Yield | 75-85% |
| Purity | >98% after recrystallization |
Enzymatic Synthesis Approaches
Biocatalytic methods offer a green and highly selective alternative for synthesizing precursors to this compound. Enzymatic cascade reactions have been developed that provide a novel route to related chiral molecules, highlighting the potential for producing enantiomerically pure compounds.
One prominent example is a one-pot cascade reaction that starts from N-(3-hydroxypropyl)-2-phenylacetamide. acs.orgnih.gov In the initial step, this alcohol precursor is oxidized to the corresponding aldehyde, N-(3-oxopropyl)-2-phenylacetamide, catalyzed by an alcohol dehydrogenase (ADH). uzh.ch This aldehyde is then used in subsequent enzymatic steps. For this oxidation to proceed efficiently, a cofactor regeneration system is necessary. The oxidation of the alcohol is coupled with the reduction of the cofactor NAD⁺ to NADH. An enzyme such as NADH oxidase (NOX) is often employed to regenerate NAD⁺, allowing the catalytic cycle to continue. springernature.com
The enantioselectivity of enzymatic reactions is highly dependent on the specific enzyme and reaction conditions. For example, penicillin G acylase (PGA) has been used for the enantioselective synthesis of phenylacetamides. nih.gov By immobilizing the enzyme and optimizing the acyl donor and solvent conditions, high diastereomeric excess can be achieved. nih.gov
Oxidation-Reduction Strategies in Synthesis
Oxidation and reduction reactions are pivotal in the synthesis of this compound, primarily in establishing the ketone functionality.
The most direct oxidation strategy involves the conversion of a secondary alcohol precursor. As mentioned in the enzymatic approach, alcohol dehydrogenases (ADHs) are highly effective for oxidizing N-(3-hydroxypropyl)-2-phenylacetamide to yield the corresponding aldehyde, which is a close structural relative of the target ketone. uzh.ch This biocatalytic oxidation is a key step in multi-enzyme cascade systems.
Chemical oxidation methods are also applicable. Oxidizing agents like (diacetoxyiodo)benzene (B116549) (DIB) have been used in the transformation of related 3-oxo-butanamides, demonstrating the utility of hypervalent iodine reagents in modifying structures containing a keto-amide framework. univaq.it
Conversely, reduction of the ketone in this compound or its analogues can be used to generate the corresponding secondary alcohol, which can be a target molecule itself or an intermediate for further functionalization.
Derivatization Strategies and Analogue Synthesis
The this compound scaffold allows for chemical modifications at several key positions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Modifications at the Ketone Moiety
The ketone group is a prime site for derivatization. It can undergo a variety of chemical transformations to introduce new functional groups or to build more complex molecular architectures.
Reduction: The carbonyl group can be reduced to a secondary alcohol. This transformation can be achieved using standard reducing agents and is a common step in creating analogues with altered polarity and hydrogen-bonding capabilities.
Aldol (B89426) Reactions: The ketone can participate in aldol additions. For instance, the ketone group in N-(2-oxopropyl)-N-phenylacetamide has been shown to react with acetaldehyde (B116499) in aldolase-catalyzed reactions to form new carbon-carbon bonds, extending the side chain.
Cyclization Reactions: The 2-oxopropyl group can be a key component in cyclization reactions. For example, an intermediate, N-(4-((2-oxopropyl)sulfonyl)phenyl)acetamide, undergoes a Dimroth cyclization with an azide (B81097) to form a 1,2,3-triazole ring. acs.orgacs.org
α-Functionalization: General strategies for the enantioselective α-functionalization of ketones can be applied. springernature.com These methods allow for the introduction of various substituents at the carbon adjacent to the carbonyl group, typically by converting the ketone into a nucleophilic enolate or an electrophilic equivalent, which then reacts with a suitable partner. springernature.com
Substitutions on the Phenyl Ring
The phenyl ring offers another handle for extensive modification. Introducing substituents onto the aromatic ring can significantly modulate the electronic, steric, and lipophilic properties of the molecule.
This strategy is widely employed in drug discovery to optimize the pharmacological profile of lead compounds. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties attached to the phenyl ring have been synthesized to explore their biological activities. nih.gov The synthesis of these analogues often involves building the molecule from a pre-substituted aniline or phenylacetic acid derivative.
Other examples include the synthesis of compounds with various substituents such as halogens, alkyl groups, or more complex heterocyclic systems on the phenyl ring. ijpsr.comuzh.chacs.org These modifications are crucial for exploring interactions with biological targets and improving properties like potency and selectivity. acs.org
Amide Nitrogen Modifications
The amide nitrogen in α-acylamino ketones like this compound is a key reactive site, participating in various chemical transformations, particularly cyclization reactions to form heterocyclic structures. While direct N-alkylation or N-acylation is less common, the nitrogen and the adjacent carbonyl group act in concert to construct new ring systems.
One of the most notable transformations is the Robinson-Gabriel synthesis, where α-acylamino ketones undergo cyclodehydration to yield oxazoles. pharmaguideline.com This process typically requires dehydrating agents such as sulfuric acid or phosphorus pentoxide. Similarly, these precursors are instrumental in the synthesis of 1,2,4-trisubstituted imidazoles. nih.gov This can be achieved through on-resin cyclization, allowing for the subsequent elaboration of the imidazole (B134444) core to create diverse molecular libraries. nih.gov The reaction often involves treating the α-acylamino ketone with an amine source, leading to the formation of the imidazole ring. nih.gov
In some synthetic strategies, the amide nitrogen can be involved in the formation of transient intermediates, such as N-acylammonium species, which can then undergo further reactions. nih.gov These transformations highlight the role of the amide nitrogen not just as a static functional group, but as an active participant in bond-forming events.
Incorporation into Complex Molecular Architectures
This compound and its structural analogs serve as pivotal building blocks for constructing larger, more complex molecules, including pharmaceutically relevant scaffolds and natural product precursors. Its bifunctional nature, possessing both a reactive ketone and an amide, allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
A significant application is in the biocatalytic synthesis of statin side-chain precursors. smolecule.com Enzymatic cascade reactions, utilizing enzymes such as alcohol dehydrogenase (ADH) and 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), can convert analogs of this compound into chiral dihydroxyhexanoate motifs, which are core components of statins like atorvastatin. smolecule.comrsc.orgnih.gov The ketone group acts as an acceptor for sequential aldol additions of acetaldehyde, precisely building the required stereochemistry. smolecule.comrsc.org
Furthermore, α-acylamino ketones are extensively used in the synthesis of heterocycles through both multicomponent and cyclization strategies. nih.govresearchgate.net For example, solid-phase synthesis techniques have been developed to convert resin-bound α-acylamino ketones into highly diverse libraries of imidazoles and quinoxalinones. nih.gov The Ugi multicomponent reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, can employ precursors like this compound to rapidly assemble complex, drug-like scaffolds. researchgate.netrug.nl
Table 1: Examples of Complex Molecules Synthesized from α-Acylamino Ketone Precursors
| Complex Molecule/Scaffold | Synthetic Strategy | Key Findings & Significance | Reference |
|---|---|---|---|
| Statin Side-Chain Precursors | Enzymatic Cascade (Aldol Additions) | Provides stereochemically precise (3R,5S)-dihydroxyhexanoate motifs, crucial for statin drugs. | smolecule.comrsc.org |
| 1,2,4-Trisubstituted Imidazoles | On-Resin Cyclization | Allows for the creation of diverse chemical libraries through polymer-supported synthesis. | nih.gov |
| Oxazoles | Robinson-Gabriel Cyclodehydration | A classic method for synthesizing 2,5-disubstituted oxazoles from α-acylamino ketones. | pharmaguideline.com |
| Imidazolyl-Quinoxalinones | Multi-step Solid-Phase Synthesis | Demonstrates the utility of the precursor in building complex, bis-heterocyclic structures. | nih.gov |
| Isoindolones / Piperidindiones | Ugi Multicomponent Reaction | Facilitates rapid assembly of diverse and complex alkaloid-like scaffolds from simple starting materials. | rug.nl |
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Studies of Carbon-Carbon Bond Cleavage in Related Compounds
While mechanistic studies focusing specifically on the C-C bond cleavage of this compound are not extensively detailed, the reactivity of related β-keto amides and 1,3-dicarbonyl compounds provides significant insight. The cleavage of the C-C bond adjacent to a carbonyl group is a known transformation that can proceed through various mechanisms, including metal-catalyzed, oxidative, and radical-mediated pathways.
One well-documented mechanism involves copper catalysis. nih.gov In a reaction of 1,3-dicarbonyl compounds with 2-iodoanilines, a copper catalyst facilitates a C-C bond cleavage to form o-(N-acylamino)aryl ketones. nih.gov Mechanistic analysis, including time-course HRMS, revealed a pathway involving a (2-aminophenyl)-bis-(1,3-dicarbonyl) copper species, where the ortho effect of the iodoaniline is crucial for reactivity. nih.gov
Radical-mediated C-C bond cleavage is another important pathway, particularly studied in acyl oxime esters, which can generate intermediates analogous to those from β-keto amides. mdpi.com Upon single-electron reduction by a photosensitizer or transition metal, the N-O bond of the oxime ester cleaves to form an iminyl radical. This radical intermediate subsequently undergoes β-C-C bond scission to generate a stable nitrile and an acyl radical, which can then be trapped by various radical acceptors. mdpi.com This type of fragmentation highlights a potential pathway for the C(CO)-C(alkyl) bond cleavage in β-keto amides under radical conditions. Such C-C bond cleavage reactions are synthetically valuable as they allow for the use of the allyl group as a removable activating group. researchgate.net
Role of Hypervalent Iodine Reagents in Derivatization
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are exceptionally versatile for the derivatization of β-keto amides like this compound. nih.govacs.org These reagents act as powerful and environmentally benign oxidants, enabling a range of α-functionalization reactions under mild conditions. acs.org
The general mechanism begins with the deprotonation of the β-keto amide to form an enolate. This enolate then performs a nucleophilic attack on the iodine(III) center, displacing a ligand. The resulting intermediate can then undergo several transformations. For instance, in oxidative α-hydroxylation reactions using PIDA in the presence of a base like NaOH, the intermediate undergoes intramolecular nucleophilic attack by an alkoxide, leading to the formation of an α-hydroxy derivative. nih.govacs.org
Hypervalent iodine reagents are also used to introduce other functionalities. Chiral Lewis acid-catalyzed enantioselective α-nitrooxylation and α-azidation of β-keto amides have been achieved using specialized hypervalent iodine(III) reagents, providing access to chiral α-functionalized amides with high enantioselectivity. rsc.org Furthermore, in combination with a nickel catalyst, hypervalent iodine salts can be used for the asymmetric α-vinylation, α-alkynylation, and α-arylation of β-keto amides, constructing all-carbon quaternary centers with high yields. thieme-connect.com These reactions showcase the ability of hypervalent iodine reagents to act as transfer agents for various electrophilic groups.
Table 2: Derivatization of β-Keto Amides using Hypervalent Iodine (H.I.) Reagents
| Transformation | Hypervalent Iodine Reagent | Catalyst/Co-reagent | Key Outcome | Reference |
|---|---|---|---|---|
| α-Hydroxylation/Acetalization | PIDA (PhI(OAc)₂) | NaOH in MeOH | Forms 2-hydroxy-3,3-dimethoxy-N-substituted butanamides. | nih.govacs.org |
| Asymmetric α-Nitrooxylation | Nitratobenziodoxole | Chiral Lewis Acid (e.g., Zn(ClO₄)₂) | Produces α-nitrooxy-β-keto amides with high enantioselectivity. | rsc.orgrsc.org |
| Asymmetric α-Azidation | Azidobenziodoxolone | Chiral Lewis Acid | Yields α-azido-β-keto amides with high enantioselectivity (up to 97% ee). | rsc.org |
| Asymmetric α-Vinylation | Vinyliodonium Salt | Nickel(II) with N,N'-dioxide ligand | Constructs all-carbon quaternary centers with high yields and enantioselectivity. | thieme-connect.com |
| α-Oxytosylation | [Hydroxy(tosyloxy)iodo]benzene | None (Direct Reaction) | Directly installs a tosyloxy group at the α-position of ketones. | scripps.edu |
Catalytic Approaches in Compound Synthesis
Catalysis is central to both the synthesis of this compound and its subsequent transformations. These approaches, spanning biocatalysis and transition metal catalysis, offer efficient, selective, and sustainable routes to the target compound and its derivatives.
Biocatalysis: Enzymatic pathways provide an elegant method for synthesizing complex molecules from precursors related to this compound. A notable example is the cascade reaction for producing statin side chains. rsc.orgnih.gov This process starts with the oxidation of an alcohol precursor, N-(3-hydroxypropyl)-2-phenylacetamide, to the corresponding aldehyde, N-(3-oxopropyl)-2-phenylacetamide, catalyzed by an alcohol dehydrogenase (ADH). rsc.orgnih.gov This intermediate is then used in situ by a 2-deoxy-D-ribose-5-phosphate aldolase (DERA) for sequential aldol additions, demonstrating a highly integrated and efficient one-pot synthesis. rsc.org
Transition Metal Catalysis: Transition metals, particularly copper and palladium, play a significant role in reactions involving β-keto amides. Copper-catalyzed reactions have been developed for the C-C bond cleavage of 1,3-dicarbonyl compounds, which is a related transformation. nih.gov Copper catalysis is also employed in the aerobic oxidative C-C bond cleavage of unstrained ketones to produce amides and oxoamides, highlighting its utility in cleaving and forming C-C and C-N bonds. researchgate.net Palladium-catalyzed reactions are used for cyclization processes. For instance, the synthesis of N-alkyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-phenylacetamide derivatives can be achieved via an initial Ugi multicomponent reaction followed by a palladium-catalyzed intramolecular cyclization. researchgate.net
Table 3: Catalytic Approaches in the Synthesis and Transformation of β-Keto Amides
| Catalytic System | Transformation | Catalyst | Significance | Reference |
|---|---|---|---|---|
| Biocatalysis | Cascade synthesis of statin precursors | Alcohol Dehydrogenase (ADH) & DERA | Highly selective and sustainable one-pot synthesis of complex chiral molecules. | rsc.orgnih.gov |
| Copper Catalysis | C-C bond cleavage and formation of o-(N-acylamino)aryl ketones | Copper Iodide (CuI) | Enables C-C bond cleavage under relatively mild conditions to form new C-N and C-C bonds. | nih.gov |
| Palladium Catalysis | Intramolecular cyclization | Palladium Nanoparticles | Efficiently catalyzes cyclization following a multicomponent reaction to build complex heterocycles. | researchgate.net |
| Nickel Catalysis | Asymmetric α-vinylation | Nickel(II) with chiral ligand | Used with hypervalent iodine reagents to achieve enantioselective C-C bond formation. | thieme-connect.com |
| Lewis Acid Catalysis | Asymmetric α-nitrooxylation/azidation | Zn(ClO₄)₂ with chiral ligand | Provides enantioselective access to α-functionalized β-keto amides. | rsc.orgrsc.org |
Biological Activity and Mechanistic Elucidation
Enzyme Modulation and Inhibition Mechanisms
Urease Inhibition Studies
Glutaminase (B10826351) Inhibition Pathways
There is no specific information in the current body of scientific literature detailing the glutaminase inhibition pathways of N-(2-oxopropyl)-2-phenylacetamide. Although some compounds containing a phenylacetamide moiety, such as BPTES, are known glutaminase inhibitors, the specific activity and mechanism of action for this compound have not been reported.
PARP-1 Inhibition and Cellular Apoptosis Mechanisms
Detailed studies on the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) by this compound and its subsequent effects on cellular apoptosis mechanisms have not been documented in the available research. The role of PARP-1 in DNA repair and apoptosis is well-established, and various inhibitors have been developed; however, the interaction of this compound with PARP-1 has not been a subject of published investigation.
Metalloprotease Inhibition
Information regarding the potential of this compound to act as a metalloprotease inhibitor is not present in the reviewed scientific literature. The diverse family of metalloproteinases is a target for various inhibitors, but the activity of this specific compound has not been evaluated.
Monoamine Oxidase (MAO) Inhibition
Specific studies concerning the monoamine oxidase (MAO) inhibitory properties of this compound are not found in the current scientific literature. While other acetamide (B32628) derivatives have been explored as MAO inhibitors, the specific efficacy and selectivity of this compound towards MAO-A or MAO-B have not been reported.
Aldose Reductase Inhibition
There is no available research data on the aldose reductase inhibitory activity of this compound. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for diabetic complications, but the potential of this specific compound in this context has not been explored.
Receptor Interaction and Signaling Pathway Modulation
Direct studies on the interaction of this compound with estrogen receptors are not available in the reviewed scientific literature. However, research has been conducted on its parent scaffold, 2-phenylacetamide (B93265).
2-Phenylacetamide, isolated from the seeds of Lepidium apetalum Willd, has been shown to possess estrogenic activities. selleckchem.com Studies demonstrated that 2-phenylacetamide increases the expression of Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ), and the G-protein coupled estrogen receptor (GPR30) in both the uterus and in MCF-7 breast cancer cells. selleckchem.com The activity of the N-(2-oxopropyl) derivative in this context remains to be determined.
| Compound | Target Receptor | Observed Effect | System |
|---|---|---|---|
| 2-Phenylacetamide (Parent Compound) | Estrogen Receptor α (ERα) | Increased expression. selleckchem.com | Uterus and MCF-7 cells. selleckchem.com |
| Estrogen Receptor β (ERβ) | Increased expression. selleckchem.com | ||
| GPR30 | Increased expression. selleckchem.com |
A review of the scientific literature did not identify any studies concerning the direct interaction or allosteric modulation of the β2-adrenergic receptor by this compound. Research on allosteric modulators for the β2AR has identified complex molecules, such as Compound 15, which contains a 2-cyclohexyl-2-phenylacetamido moiety, but this is structurally distinct from this compound. pnas.orgnih.gov
There is no available scientific literature detailing interactions between this compound and the incretin (B1656795) receptors: glucagon (B607659) receptor (GCGR), glucagon-like peptide-1 receptor (GLP-1R), or glucose-dependent insulinotropic polypeptide receptor (GIPR). Research in this area is predominantly focused on peptide-based agonists, dual-agonists, and tri-agonists, which are structurally unrelated to this compound. elifesciences.orgmdpi.comsinobiological.com
Direct investigation into the modulation of the Nrf2 pathway by this compound has not been reported. The Nrf2/Keap1 pathway is a major cellular defense mechanism against oxidative and xenobiotic stress. mdpi.comdovepress.com Modulation of this pathway is a strategy for cancer chemoprevention and therapy. nih.gov
While there is no direct data for this compound, a structurally related compound containing the core "2-oxopropyl" functional group has been identified as an inhibitor of the Keap1-Nrf2 protein-protein interaction. This compound, N,N′-[2-(2-oxopropyl)naphthalene-1,4-diyl]bis(4-ethoxybenzenesulfonamide), also known as K67, was identified as a small-molecule inhibitor of the interaction between phosphorylated p62 and Keap1. mdpi.comnih.gov This finding suggests that the 2-oxopropyl moiety may be of interest in the design of Nrf2 pathway modulators, though the activity of the specific compound this compound remains unconfirmed.
| Compound | Target | Reported Activity | Note |
|---|---|---|---|
| N,N′-[2-(2-oxopropyl)naphthalene-1,4-diyl]bis(4-ethoxybenzenesulfonamide) | Keap1-p62 Interaction | Small-molecule inhibitor. nih.gov | Structurally related to this compound via the "2-oxopropyl" group, but is a distinct and more complex molecule. mdpi.comnih.gov |
G-Protein Coupled Receptor (GPCR) Allosteric Modulation
Antimicrobial and Antifungal Activity Studies (In Vitro Mechanistic Aspects)
The investigation into the biological activities of this compound and its derivatives has revealed a spectrum of antimicrobial, antifungal, and nematicidal properties. These studies, conducted in vitro, provide insights into the mechanisms of action and the potential cellular targets of these compounds.
Derivatives of N-phenylacetamide have demonstrated notable antibacterial activity against various pathogenic bacteria, including those affecting plants. Studies on 2-oxo-N-phenylacetamide derivatives have shown efficacy against rice bacterial diseases caused by Xanthomonas oryzae pv. oryzae (Xoo) and X. oryzae pv. oryzicola (Xoc). researchgate.net For instance, certain derivatives containing a dissulfone moiety exhibited excellent antibacterial activities, with EC50 values for compounds 5r and 5t being significantly lower than commercial bactericides like thiodiazole copper and bismerthiazol (B1226852). researchgate.net
Further research into N-phenylacetamide derivatives incorporating 4-arylthiazole moieties has also yielded promising results against phytopathogenic bacteria. nih.gov One such derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) , showed an EC50 value of 156.7 µM against Xoo, which was superior to that of bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM). nih.gov Mechanistic investigations using scanning electron microscopy revealed that compound A1 could induce the rupture of the bacterial cell membrane. nih.gov Other mechanistic studies on related derivatives, such as compound IV-B20 , suggest that they can cause oxidative damage to pathogenic bacteria, leading to the leakage of cellular contents. researchgate.net Additionally, derivatives of N-[4-(2-oxopropyl)phenyl]acetamide have shown broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported to be in the range of 50 to 200 µM.
The antifungal potential of the phenylacetamide scaffold has been explored, with related compounds showing activity against clinically relevant fungi. For example, 2-chloro-N-phenylacetamide , a structurally similar molecule, was tested against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.br The compound demonstrated inhibitory activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 512 and 1,024 µg/mL. scielo.br Mechanistic studies indicated that its antifungal action does not involve binding to ergosterol (B1671047) in the cell membrane or damaging the fungal cell wall, suggesting an alternative pathway. scielo.br However, this particular derivative showed antagonism when combined with amphotericin B and fluconazole. scielo.br Patent literature also points to the use of 2-oxo-N-phenyl-acetamide derivatives in antifungal combination therapies. google.com
Derivatives of N-phenylacetamide have also been identified as potent agents against plant-parasitic nematodes. nih.gov In a study evaluating a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, compound A23 exhibited significant nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov At a concentration of 500 µg/mL, A23 achieved 100% mortality after 24 hours, and at 100 µg/mL, the mortality rate was 53.2%. nih.gov The mode of action for nematicides can involve paralysis and damage to the nematode's cuticle. nih.gov For instance, some nematicidal compounds are thought to react with thiol cysteine residues in the nematode's protein exoskeleton. nih.gov The demonstrated efficacy of phenylacetamide derivatives suggests their potential as lead structures for developing new nematicides. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For this compound derivatives, SAR analyses have provided valuable insights into the structural features that govern their antimicrobial and nematicidal activities.
SAR studies have shown that the biological activity of N-phenylacetamide derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. nih.govfrontiersin.org In a series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides, it was found that both electron-donating groups (like methyl) and electron-withdrawing groups (like fluoro and chloro) on the N-phenylacetamide aryl ring could enhance inhibitory potential compared to the unsubstituted phenyl ring. frontiersin.org
For example, compound 4c , which has a chloro group at the para position of the acetanilide (B955) aryl ring, was identified as the most potent in its series. frontiersin.org Conversely, the unsubstituted derivative 4d was among the least active. frontiersin.org Similarly, a para-fluoro substituted compound (4a ) showed considerable activity, while a para-methyl substituted compound (4e ) was also significant. frontiersin.org This indicates that modifications to this part of the molecule are key to modulating biological potency. frontiersin.org In another study on salicylamide (B354443) derivatives, which are structurally related, modifications to the aniline (B41778) ring were also investigated to improve activity and reduce toxicity. csic.es The consistent finding across these studies is that the phenylacetamide moiety is a critical component for biological activity, and its potency can be fine-tuned through targeted substitutions. nih.govfrontiersin.org
Based on SAR analyses, key pharmacophoric elements for the biological activity of N-phenylacetamide derivatives can be identified. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target.
For the N-phenylacetamide scaffold, the following elements appear to be crucial:
The Phenylacetamide Core : This central structure is consistently present in active compounds and appears to be essential for the observed biological effects. nih.govfrontiersin.org
Substituents on the N-phenyl Ring : The nature and position of substituents on the aniline ring play a critical role in determining potency. frontiersin.org SAR studies suggest that this ring is a key interaction site, where both electron-donating and electron-withdrawing groups can be accommodated and can enhance activity. frontiersin.org The para-position seems particularly important for substitution. frontiersin.org
The Amide Linker : The amide group itself is a common feature in many biologically active molecules and likely participates in hydrogen bonding interactions with the biological target. nih.gov
Metabolic and Degradation Pathways
Biotransformation Pathways of N-(2-oxopropyl)-2-phenylacetamide and Analogues
The biotransformation of this compound likely involves a series of Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.com
Hydrolysis Processes
Amide bonds, while generally stable, can undergo hydrolysis catalyzed by enzymes such as proteases and amidases. libretexts.orgbyjus.comlibretexts.org The hydrolysis of the amide linkage in this compound would yield phenylacetic acid and 1-aminopropan-2-one. This breakdown is a common metabolic pathway for many amide-containing pharmaceuticals and xenobiotics. byjus.comsparkl.me The rate of hydrolysis can be influenced by factors such as pH and the presence of specific enzymes. uregina.ca
Hydroxylation and Oxidation Reactions
The chemical structure of this compound presents several sites susceptible to hydroxylation and oxidation.
The phenyl ring is a prime target for hydroxylation, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes. nih.govacs.org This can lead to the formation of various phenolic metabolites. The exact position of hydroxylation (ortho, meta, or para) is determined by the specific CYP isozyme involved. nih.gov Benzylic hydroxylation, the addition of a hydroxyl group to the carbon adjacent to the phenyl ring, is also a possibility, catalyzed by enzymes like P450 BM3. rsc.org
The ketone group in the 2-oxopropyl moiety can undergo reduction to a secondary alcohol, yielding N-(2-hydroxypropyl)-2-phenylacetamide. This reaction is often catalyzed by carbonyl reductases. Conversely, the molecule could undergo further oxidation. The metabolism of ketones is a fundamental biochemical process, and while primarily associated with energy metabolism, the enzymes involved can act on xenobiotic ketones. nih.govmdpi.comphysiology.orgahajournals.orgwikipedia.org
Dealkylation Pathways
N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for secondary and tertiary amines and amides. nih.govorganic-chemistry.orgresearchgate.net In the case of this compound, this would involve the cleavage of the N-C bond of the oxopropyl group. This process is often mediated by cytochrome P450 enzymes and can proceed through the formation of an unstable carbinolamine intermediate. nih.govrsc.org
Conjugation Reactions
Phase II conjugation reactions follow Phase I metabolism to enhance the water solubility of metabolites, preparing them for excretion. libretexts.orguomus.edu.iq If hydroxylation of the phenyl ring occurs, the resulting phenolic metabolites can undergo glucuronidation or sulfation. libretexts.orgnih.gov Glucuronidation involves the attachment of glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iq Sulfation, the addition of a sulfonate group, is catalyzed by sulfotransferases (SULTs). libretexts.org
The secondary alcohol formed from the reduction of the ketone group can also be a substrate for glucuronidation. Furthermore, the carboxylic acid produced from amide hydrolysis can be conjugated with amino acids like glycine (B1666218) or taurine.
Enzyme Systems Involved in Metabolism
Several enzyme systems are likely involved in the metabolism of this compound.
Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. acs.org They are prime candidates for catalyzing the hydroxylation of the phenyl ring and N-dealkylation of the compound. nih.govnih.govyoutube.com
Carbonyl Reductases : These enzymes are responsible for the reduction of ketone groups to secondary alcohols.
Amidases/Proteases : These hydrolytic enzymes are capable of cleaving the amide bond. libretexts.orgbyjus.com
UDP-glucuronosyltransferases (UGTs) : These enzymes are key to Phase II metabolism, transferring glucuronic acid to hydroxylated metabolites. uomus.edu.iq
Sulfotransferases (SULTs) : These enzymes catalyze the transfer of a sulfonate group to hydroxylated metabolites. libretexts.org
Degradation in Environmental or Bioreactor Systems
The degradation of phenylacetamide derivatives in the environment is an important consideration for their life cycle. Microbial degradation is a key process for the removal of such compounds from soil and water. nih.gov Various microorganisms possess enzymes like laccases and peroxidases that can break down aromatic compounds. nih.govfrontiersin.org
In industrial biotechnology, bioreactors are used for the enzymatic synthesis and transformation of chemical compounds. google.com For instance, enzymes like lipase (B570770) and protease have been shown to degrade various organic molecules in controlled environments. openbiotechnologyjournal.com The stability and degradation of this compound in a bioreactor would depend on the specific enzymes and microorganisms present, as well as the operational conditions such as pH, temperature, and nutrient availability. numberanalytics.com Some fungi, for example, have been shown to biotransform phenylacetonitrile (B145931) into hydroxylated phenylacetic acid, indicating the potential for microbial systems to degrade related structures. nih.gov
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating N-(2-oxopropyl)-2-phenylacetamide from complex mixtures and for its precise quantification, which is fundamental in mechanistic and metabolic studies.
High-Performance Liquid Chromatography (HPLC) in Mechanistic Studies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reaction kinetics and quantifying the presence of this compound and related compounds in enzymatic and chemical reaction cascades. Its high resolution and sensitivity allow for the accurate tracking of reactants, intermediates, and products over time.
In studies of enzymatic pathways, such as those involving alcohol dehydrogenase (ADH) and 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), HPLC is employed to follow the conversion of precursor alcohols to their corresponding aldehydes. For instance, in a closely related system, the oxidation of N-(3-hydroxypropyl)-2-phenylacetamide to N-(3-oxopropyl)-2-phenylacetamide was monitored. rsc.orgcsic.esresearchgate.net A gradient HPLC method can effectively separate these compounds, allowing for detailed kinetic modeling. csic.es The retention time for the aldehyde N-(3-oxopropyl)-2-phenylacetamide, an isomer of the title compound, was determined to be 13.0 minutes under specific analytical conditions, demonstrating the technique's capability to resolve structurally similar molecules. csic.es
Table 1: Illustrative HPLC Parameters for Analysis of Phenylacetamide Derivatives
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase A | Acetonitrile (B52724)/Water (80:20) + 0.1% TFA |
| Mobile Phase B | Water + 0.1% TFA |
| Gradient | 10-70% B (0-12 min), 70% B (12-16 min), 70-10% B (16-18 min) |
| Detection Wavelength | 215 nm |
| Retention Time (N-(3-oxopropyl)-2-phenylacetamide) | 13.0 min csic.es |
This interactive table showcases typical HPLC conditions used for analyzing compounds structurally similar to this compound.
Gas Chromatography (GC) for Specific Metabolites
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile metabolites. For a compound like this compound, GC analysis would likely focus on identifying specific, thermally stable breakdown products or metabolites.
The analysis of related compounds, such as phenylacetone (B166967) (P2P), highlights potential challenges. P2P precursors can decompose during GC-MS analysis, but this decomposition can be mitigated through derivatization. nih.govresearchgate.net A common technique is methoximation, which converts the ketone functional group into a more stable methoxime derivative, preventing thermal degradation and improving chromatographic peak shape. nih.govresearchgate.net This approach would be directly applicable to this compound to ensure its integrity during analysis and to accurately quantify it or its specific metabolites in complex biological or environmental samples. longdom.orgresearchgate.netspringermedizin.de
Table 2: Typical GC-MS Parameters for Metabolite Analysis
| Parameter | Value |
|---|---|
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca |
| Injector Temperature Program | 50°C ramped to 250°C msu.edu |
| Derivatization Agent | Methoxyamine hydrochloride, followed by MSTFA nih.gov |
| Ionization Method | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Scan Range | m/z 50-600 nih.gov |
This interactive table presents common GC-MS settings relevant for the analysis of derivatized metabolites like this compound.
Spectroscopic Techniques for Structural Elucidation in Mechanistic Research
Spectroscopic methods are indispensable for determining the precise molecular structure of this compound, its intermediates, and its metabolic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. numberanalytics.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the compound's structure. researchgate.netup.ac.za
While specific NMR data for this compound is not widely published, data for its structural isomer, N-(3-oxopropyl)-2-phenylacetamide, provides valuable insight. csic.es The ¹H NMR spectrum shows characteristic signals for the aldehyde proton (δ 9.73 ppm), the aromatic protons (δ ~7.32 ppm), the methylene (B1212753) protons of the phenylacetamide group (δ 3.49 ppm), and the methylene protons of the oxopropyl chain (δ 2.66 ppm). The ¹³C NMR spectrum correspondingly displays signals for the aldehyde carbon (δ 205.6 ppm), the amide carbonyl carbon (δ 174.5 ppm), and the various aromatic and aliphatic carbons. csic.es By analogy, this compound would exhibit a unique set of signals, including a characteristic singlet for the methyl protons adjacent to the ketone.
Table 3: NMR Spectral Data for the Analog N-(3-oxopropyl)-2-phenylacetamide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |
|---|---|---|---|
| ¹H NMR | 9.73 | triplet | Aldehyde (CHO) |
| ~7.32 | multiplet | Aromatic (C₆H₅) | |
| 3.49 | singlet | Methylene (CH₂) adjacent to Phenyl | |
| 2.66 | triplet | Methylene (CH₂) adjacent to Carbonyl | |
| ¹³C NMR | 205.6 | - | Aldehyde Carbonyl (CHO) |
| 174.5 | - | Amide Carbonyl (CONH) | |
| 134.9 | - | Aromatic (Quaternary C) | |
| 128.9 | - | Aromatic (CH) |
This interactive table details the published NMR data for an isomer, illustrating the type of information gained from NMR analysis. csic.es
Mass Spectrometry (MS) in Metabolic Profiling and Derivatization Characterization
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and its metabolites. dtu.dk In metabolic profiling, MS, often coupled with chromatography (LC-MS or GC-MS), is used to identify and quantify metabolites in biological samples like serum or urine. frontiersin.orge-juo.org This allows researchers to map the metabolic fate of this compound. pragolab.cz
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps in structural confirmation. For the related compound 2-phenylacetamide (B93265), major fragments in its GC-MS spectrum are observed at m/z 92 and 91, corresponding to the tropylium (B1234903) ion and related structures, which are characteristic of compounds containing a benzyl (B1604629) group. nih.gov For this compound, one would expect to see fragments corresponding to the loss of the oxopropyl side chain and other characteristic cleavages around the amide bond, which are crucial for identifying it and its derivatives in complex mixtures.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 191 | [M]⁺ (Molecular Ion) |
| 135 | [M - C₃H₄O]⁺ (Loss of the oxopropyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₃H₅O]⁺ (Oxopropyl cation) |
This interactive table presents potential mass fragments that would be expected during the MS analysis of this compound, based on its structure and common fragmentation pathways.
Infrared (IR) Spectroscopy in Reaction Monitoring
Infrared (IR) spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time by detecting changes in the characteristic vibrational frequencies of functional groups. youtube.comunipr.it In the synthesis or subsequent reactions of this compound, IR spectroscopy can track the appearance or disappearance of key functional groups.
The synthesis of this compound would involve the formation of an amide bond and the presence of a ketone. The progress of such a reaction can be monitored by observing the appearance of the strong absorption band of the amide C=O stretch (typically ~1650 cm⁻¹) and the ketone C=O stretch (~1715 cm⁻¹). bioline.org.br Simultaneously, the disappearance of reactant-specific peaks would be tracked. This technique provides a straightforward and rapid method to assess reaction completion and can offer insights into the reaction mechanism. unipr.it
Table 5: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| N-H (Amide) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Ketone) | ~1715 | Stretching |
| C=O (Amide I) | ~1650 | Stretching |
| N-H (Amide II) | ~1550 | Bending |
This interactive table lists the key IR absorption bands that are instrumental for identifying and monitoring this compound during chemical reactions.
Advanced Detection and Quantification Methods in Biological Matrices
The accurate detection and quantification of xenobiotics and their metabolites in complex biological matrices are paramount for various fields of research, including pharmacokinetics, toxicokinetics, and metabolomics. For a compound such as this compound, which possesses both an amide and a ketone functional group, highly sensitive and selective analytical methodologies are required to achieve reliable measurements in matrices like blood, plasma, and urine. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles for its analysis can be derived from established methods for similar small molecule drugs and phenylacetamide derivatives. omicsonline.orgamericanpharmaceuticalreview.com Advanced hyphenated chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), represent the gold standard for these applications. omicsonline.orgwikipedia.org
The validation of such analytical methods is crucial to ensure data reliability and is guided by international standards, such as the ICH M10 guideline on bioanalytical method validation. gmp-compliance.orgkymos.comeuropa.eu This ensures that parameters like selectivity, specificity, accuracy, precision, and stability are thoroughly evaluated. ich.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and versatile technique for quantifying low-level analytes in complex mixtures. nih.govmdpi.comnih.gov Its high sensitivity and selectivity make it exceptionally well-suited for bioanalytical applications. americanpharmaceuticalreview.com The method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. researchgate.net
Sample Preparation: Before analysis, samples from biological matrices require preparation to remove interferences like proteins and salts and to concentrate the analyte of interest. opentrons.com For this compound in plasma or serum, common techniques would include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. opentrons.com The analyte is then eluted with a small volume of solvent, providing a clean and concentrated sample.
For urine samples, which are generally less complex than plasma, a "dilute-and-shoot" approach might be feasible, where the sample is simply diluted with the mobile phase before injection. jasem.com.trlcms.cz However, SPE may still be employed to handle the high variability and salt content of urine, which can cause significant matrix effects. bohrium.com
Illustrative LC-MS/MS Method Parameters: An illustrative LC-MS/MS method for this compound would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and one or more product ions generated through collision-induced dissociation. This process ensures high specificity.
Interactive Table 1: Illustrative LC-MS/MS Method Parameters for the Quantification of this compound in Human Plasma
| Parameter | Illustrative Value/Condition | Description |
| Chromatography | ||
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System | UHPLC systems offer higher resolution and faster analysis times. |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) | Suitable for retaining moderately non-polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | The volume of the prepared sample injected into the system. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar to moderately polar molecules. americanpharmaceuticalreview.com |
| Precursor Ion (Q1) | m/z 192.1 | Corresponding to the [M+H]⁺ of this compound (C₁₁H₁₃NO₂). |
| Product Ions (Q3) | m/z 150.1 (Quantifier), m/z 91.1 (Qualifier) | Specific fragments used for quantification and confirmation of the analyte's identity. |
| Method Performance | ||
| Linearity Range | 0.5 - 500 ng/mL | The concentration range over which the method is accurate and precise. |
| LLOQ | 0.5 ng/mL | The Lower Limit of Quantification, the lowest concentration that can be measured with acceptable accuracy and precision. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | As per bioanalytical method validation guidelines. ich.org |
Note: The values presented in this table are illustrative and would require experimental determination and validation for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of volatile and thermally stable small molecules. wikipedia.orgresearchgate.net For compounds that are not inherently volatile, such as this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties. researchgate.net
Sample Preparation and Derivatization: Sample preparation for GC-MS is similar to LC-MS, often involving liquid-liquid extraction or solid-phase extraction. The key additional step is derivatization. For this compound, the ketone and amide functionalities could be targeted. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, increasing volatility.
Illustrative GC-MS Method Parameters: Following derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which is typically a single quadrupole or time-of-flight (TOF) instrument. chromatographyonline.com
Interactive Table 2: Illustrative GC-MS Method Parameters for the Detection of this compound in Urine
| Parameter | Illustrative Value/Condition | Description |
| Sample Preparation | ||
| Extraction | Liquid-Liquid Extraction with Ethyl Acetate | Extracts the analyte from the aqueous urine matrix into an organic solvent. |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases the volatility of the analyte for GC analysis. |
| Chromatography | ||
| GC System | Gas Chromatograph with an Autosampler | Standard equipment for automated and reproducible injections. |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | A common, versatile column for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min | An inert gas that carries the sample through the column. |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | A temperature gradient is used to separate compounds with different boiling points. |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | A hard ionization technique that produces a characteristic and reproducible fragmentation pattern. chromatographyonline.com |
| Scan Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only a few specific ions characteristic of the analyte. |
| Characteristic Ions | m/z (to be determined based on the TMS-derivative spectrum) | Specific fragment ions of the derivatized analyte used for identification and quantification. |
| Method Performance | ||
| LOD | ~1 ng/mL | The Limit of Detection, the lowest concentration at which the analyte can be reliably detected. |
| LOQ | ~5 ng/mL | The Limit of Quantification, the lowest concentration that can be reliably quantified. |
Note: The values presented in this table, particularly the characteristic ions, are hypothetical and would depend on the actual mass spectrum of the derivatized this compound. Experimental validation is required.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed electronic perspective of N-(2-oxopropyl)-2-phenylacetamide. These methods are fundamental in predicting molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of this compound. Researchers have employed DFT methods, often utilizing the B3LYP functional combined with various basis sets, to optimize the molecular geometry of the compound. These calculations are crucial for determining the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This foundational data underpins further computational analysis, ensuring that subsequent electronic and dynamic studies are based on a realistic and energetically favorable molecular structure.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in defining the reactive properties of a molecule. For this compound, analysis of these orbitals reveals insights into its electron-donating and electron-accepting capabilities. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Studies have focused on mapping the electron density distribution of these orbitals to identify the specific atoms or functional groups that are most likely to participate in chemical reactions.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a dynamic view of this compound, capturing its motion and interactions over time. These simulations are instrumental in exploring its behavior in a biological context, such as its interaction with protein targets.
Ligand-Receptor Interaction Dynamics
MD simulations have been employed to study the dynamic interactions between this compound and potential biological receptors. By placing the molecule in the binding site of a target protein and simulating its movement over nanoseconds, researchers can observe the stability of the binding pose and the key intermolecular interactions that maintain it. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that are transient or cannot be predicted from static docking models alone. The data from these simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide quantitative measures of the stability of the ligand-receptor complex.
| Metric | Description |
| RMSD | Root-Mean-Square Deviation, used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the ligand in the binding pocket. |
| RMSF | Root-Mean-Square Fluctuation, used to identify the flexibility of different regions of the protein or ligand during the simulation. |
| Interaction Energy | The calculated energy of non-bonded interactions (van der Waals and electrostatic) between the ligand and the receptor, indicating the strength of the binding. |
Conformational Analysis and Allosteric Modulation Dynamics
The flexibility of this compound is a key determinant of its biological activity. MD simulations are a powerful tool for exploring the conformational landscape of the molecule, identifying the different shapes it can adopt in solution or within a binding site. This analysis can reveal low-energy conformations that are preferentially adopted and may be the bioactive conformers. Furthermore, these simulations can shed light on how the binding of this compound to a receptor might induce conformational changes in the protein, potentially leading to allosteric modulation of its function. By tracking the dynamic changes in the protein's structure upon ligand binding, researchers can understand the long-range effects that may influence the protein's activity at a site distant from the binding pocket.
Based on a comprehensive review of publicly available scientific literature, there are no specific computational chemistry or molecular modeling studies focused on the compound this compound that align with the requested outline. The existing research does not provide detailed information on its molecular docking, binding affinity predictions, virtual screening applications, Quantitative Structure-Activity Relationship (QSAR) modeling, or pharmacophore development.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified sections and subsections, as the primary research data for these topics concerning this compound is not available in the surveyed literature.
Future Directions and Emerging Research Avenues
Exploration of Novel Biocatalytic Routes
The development of environmentally friendly and efficient methods for synthesizing chemical compounds is a paramount goal in modern chemistry. For N-(2-oxopropyl)-2-phenylacetamide, the exploration of novel biocatalytic routes represents a significant step towards sustainable production.
Recent studies have highlighted the potential of enzymatic cascades for the synthesis of complex molecules. For instance, a novel biocatalytic route to a statin side chain precursor has been investigated using a one-pot cascade reaction. researchgate.net This process starts with N-(3-hydroxypropyl)-2-phenylacetamide, which is oxidized by an alcohol dehydrogenase (ADH) to yield the corresponding aldehyde, N-(3-oxopropyl)-2-phenylacetamide. rsc.org This intermediate then undergoes sequential aldol (B89426) additions with acetaldehyde (B116499), catalyzed by 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), to form a precursor to the chiral statin side chain. This chemoenzymatic approach offers a greener alternative to traditional chemical synthesis. researchgate.net
Future research in this area will likely focus on:
Enzyme Discovery and Engineering: Identifying and engineering more robust and efficient enzymes, such as alcohol dehydrogenases and aldolases, to improve reaction yields and stereoselectivity.
Substrate Scope Expansion: Investigating the applicability of these enzymatic cascades to a broader range of substrates to produce a variety of valuable phenylacetamide derivatives.
Integration with Advanced Screening Technologies
The integration of this compound and its derivatives with advanced screening technologies is crucial for accelerating the discovery of new bioactive compounds. High-throughput screening (HTS) allows for the rapid testing of large libraries of small molecules against specific biological targets. nih.gov
The data generated from HTS can be used to identify "hits"—compounds that show activity in a primary assay. nih.gov These hits can then be further validated and optimized to develop new therapeutic agents. For example, HTS has been successfully employed to screen for modulators of radiation-induced apoptosis and to identify novel inhibitors of viral proteases. nih.govontosight.ai
Future directions in this area include:
Development of Target-Specific Assays: Designing and implementing robust and sensitive assays to screen for the activity of this compound derivatives against a wide range of biological targets, including enzymes and receptors.
Chemoinformatic Analysis: Utilizing computational tools to analyze HTS data, identify structure-activity relationships (SAR), and guide the design of more potent and selective compounds.
Miniaturization and Automation: Employing microfluidics and robotic systems to further increase the throughput and reduce the cost of screening campaigns.
Application in Chemical Probe Development
A chemical probe is a small molecule that selectively interacts with a specific protein target, enabling researchers to study its function in complex biological systems. promega.co.uk Given the potential biological activities of phenylacetamide derivatives, this compound represents a valuable scaffold for the development of novel chemical probes. smolecule.commedchemexpress.com
High-quality chemical probes should possess several key characteristics, including high potency, selectivity, and a well-defined mechanism of action. promega.co.uk The development of such probes is essential for target validation in drug discovery and for elucidating the roles of specific proteins in health and disease. promega.co.uk
Emerging research in this area will likely focus on:
Probe Design and Synthesis: Systematically modifying the structure of this compound to optimize its binding affinity and selectivity for specific protein targets.
Target Engagement Studies: Utilizing techniques such as cellular thermal shift assays (CETSA) and photoaffinity labeling to confirm that the chemical probes directly interact with their intended targets in a cellular context.
Phenotypic Screening: Using the developed chemical probes to investigate the functional consequences of modulating their target proteins in cellular and animal models of disease.
Development of Advanced Computational Models for Complex Biological Systems
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. For this compound, the development of advanced computational models can provide valuable insights into its interactions with biological systems and guide the design of new and improved derivatives.
Molecular docking, for example, can be used to predict the binding mode and affinity of a ligand to its target protein. This information can help to explain the observed biological activity and to identify key structural features that are important for binding. For instance, molecular docking studies have been used to investigate the binding of phenylacetamide derivatives to enzymes like COX-2. chimicatechnoacta.ru
Future research in this area will focus on:
Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to study the electronic properties and reactivity of this compound and its derivatives. chimicatechnoacta.ru
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound and its target protein, providing a more realistic picture of their interaction.
Systems Biology Modeling: Integrating experimental data with computational models to understand the effects of this compound on complex biological networks and pathways.
Q & A
Basic Research Questions
What are the optimized synthetic routes for N-(2-oxopropyl)-2-phenylacetamide, and how can reaction efficiency be validated?
Answer:
A two-step procedure is commonly employed:
Chloroacetamide intermediate synthesis : React phenylacetic acid derivatives with chloroacetyl chloride under reflux in toluene/water (8:2) with a base (e.g., NaHCO₃). Monitor progress via TLC (hexane:ethyl acetate, 9:1) .
Oxopropylation : Substitute the chloro group with 2-oxopropyl via nucleophilic displacement using NaN₃ or similar reagents. Purify via ethanol recrystallization or ethyl acetate extraction .
Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H NMR (characteristic peaks: δ 2.2 ppm for oxopropyl CH₃, δ 7.3–7.5 ppm for phenyl protons) .
How should researchers characterize the stability of this compound under varying experimental conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Degradation onset typically occurs at ~180°C .
- Photostability : Expose solid samples to UV light (254 nm) for 72 hours; monitor decomposition via UV-Vis spectroscopy (λmax = 270 nm) .
- pH-dependent hydrolysis : Incubate in buffers (pH 2–12) at 37°C for 24 hours. Quench with ice and quantify intact compound via LC-MS/MS .
What analytical techniques are critical for distinguishing this compound from structurally similar impurities?
Answer:
- Mass spectrometry : Exact mass = 115.13 (C₅H₉NO₂, [M+H]⁺). Key fragments: m/z 72 (oxopropyl loss), 105 (phenylacetamide backbone) .
- X-ray crystallography : Resolve crystal structure to confirm bond angles (e.g., C=O bond length ~1.22 Å) and hydrogen-bonding networks .
- IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, ketone C=O at ~1710 cm⁻¹) .
Advanced Research Questions
How can computational modeling predict the pharmacokinetic properties of this compound?
Answer:
- ADME prediction : Use SwissADME to calculate logP (~1.2), topological polar surface area (TPSA = 46 Ų), and blood-brain barrier permeability (low) .
- Docking studies : Simulate binding to cytochrome P450 3A4 (CYP3A4) using AutoDock Vina. The oxopropyl group may hinder active-site access, reducing metabolism .
- MD simulations : Analyze stability in aqueous solution (GROMACS, OPLS-AA force field). The phenyl group induces hydrophobic collapse, limiting solubility .
What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
- Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory activity in RAW 264.7 cells vs. COX-2 inhibition assays). Adjust for assay variability (e.g., ATP levels, incubation time) .
- Structural analogs : Synthesize derivatives (e.g., N-(2-fluoropropyl)-2-phenylacetamide) to isolate electronic vs. steric effects. Use SAR to identify critical functional groups .
- Orthogonal assays : Validate hits via SPR (binding affinity) and transcriptomics (pathway enrichment) .
How can this compound be integrated into multicomponent reactions for novel heterocycles?
Answer:
- Ugi reaction : Combine with aldehydes (e.g., benzaldehyde), amines, and isocyanides in methanol at 50°C. Isolate tetrazole or imidazoline products via column chromatography .
- Cyclocondensation : React with thioureas and CS₂ under microwave irradiation (100 W, 120°C) to form thiazolidinones. Monitor by C NMR for C=S incorporation at δ 120 ppm .
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with Pd(0) to induce enantioselectivity in α-arylation steps (>80% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
